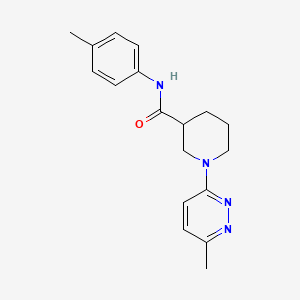

N-(4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-13-5-8-16(9-6-13)19-18(23)15-4-3-11-22(12-15)17-10-7-14(2)20-21-17/h5-10,15H,3-4,11-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGRURJJEPKDCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the pyridazinyl group: This step may involve a nucleophilic substitution reaction where a pyridazinyl halide reacts with the piperidine derivative.

Attachment of the 4-methylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a 4-methylphenylboronic acid or a similar reagent.

Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to N-(4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibit anticancer properties. For instance, derivatives of pyridinyl-piperidine structures have been investigated for their ability to inhibit cancer cell growth by targeting specific pathways involved in tumor progression. A notable example is the exploration of AMPK (AMP-activated protein kinase) activators, which play a crucial role in cellular energy homeostasis and have been linked to cancer metabolism .

Neurological Disorders

The compound's structural characteristics suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Research into related compounds has shown modulation of NMDA receptors, which are critical in excitotoxicity associated with conditions like Alzheimer's disease and Parkinson's disease. The interaction of such compounds with neurotransmitter systems could pave the way for novel therapeutic strategies .

Synthetic Pathways

The synthesis of this compound can be achieved through multiple synthetic routes involving key intermediates. For example, processes similar to those used for synthesizing Etoricoxib, a known COX-2 inhibitor, may be adapted for this compound . The synthetic route typically involves the coupling of piperidine derivatives with pyridazine-based moieties, followed by carboxamide formation.

Characterization Techniques

Characterization of synthesized compounds is critical for confirming structure and purity. Techniques such as ^1H NMR spectroscopy and mass spectrometry are commonly employed to analyze the compound's molecular structure and confirm successful synthesis .

Case Study: Antiproliferative Effects

In a study examining various piperidine derivatives, including those structurally related to this compound, significant antiproliferative effects were observed against several cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways that promote cell survival and proliferation .

Case Study: Neuroprotective Properties

Another study focused on the neuroprotective potential of related compounds in models of neurodegeneration demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells. This suggests a potential application in treating or preventing neurodegenerative diseases .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural Variations

- Aromatic Moieties: The target compound’s 6-methylpyridazine group contrasts with the pyrrolo[2,3-d]pyrimidine in ALK inhibitors and the indole-propanoyl group in ZINC08765174.

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group in ALK inhibitors increases LogP (>4), favoring blood-brain barrier penetration but risking solubility challenges. The target compound’s methyl groups may balance lipophilicity (predicted LogP ~2.5) for oral bioavailability .

- Molecular Weight : ZINC08765174 (MW ~472.6 g/mol) adheres to Lipinski’s rules, while ALK inhibitors (MW ~580.6 g/mol) may face bioavailability limitations .

Biological Activity

N-(4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered attention for its potential pharmacological properties, particularly in the context of various biological activities. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Pyridazinyl Group : A nucleophilic substitution reaction is performed where a pyridazinyl halide reacts with the piperidine derivative.

- Attachment of the 4-Methylphenyl Group : This can be accomplished via coupling reactions, such as Suzuki or Heck reactions.

- Formation of the Carboxamide Group : This step often involves reacting an amine with a carboxylic acid derivative.

Pharmacological Properties

Research indicates that compounds in the piperidine carboxamide class, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by affecting cellular signaling pathways critical for cancer progression.

- Antibacterial and Antifungal Effects : Similar piperidine derivatives have shown significant antibacterial and antifungal activities, indicating potential applications in treating infections .

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Interaction with Enzymes and Receptors : The compound may modulate biological pathways by interacting with specific molecular targets.

- Inhibition of Key Signaling Pathways : Similar compounds have been shown to block pathways involved in inflammation and cell proliferation, suggesting a potential for therapeutic applications in inflammatory diseases and cancer .

Antitumor Effects

In a study examining the effects of various piperidine derivatives on malignant pleural mesothelioma (MPM), this compound was evaluated alongside other compounds. The results indicated that it could significantly inhibit tumor cell proliferation when combined with other therapeutic agents .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related piperidine derivatives found that modifications to the phenyl ring could enhance antibacterial activity against common pathogens such as E. coli and C. albicans. These findings suggest that structural variations in this compound could influence its efficacy against microbial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antitumor, Antibacterial |

| N-(4-ethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | Structure | Antitumor, Antifungal |

| N-(4-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | Structure | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including (1) formation of the piperidine-3-carboxamide core via carboxamide coupling, (2) introduction of the 6-methylpyridazin-3-yl moiety through nucleophilic substitution or cross-coupling reactions, and (3) final purification via column chromatography or recrystallization. Critical parameters include solvent choice (e.g., dichloromethane or ethanol for solubility optimization), temperature control (40–80°C for coupling steps), and catalyst selection (e.g., palladium-based catalysts for cross-coupling). Yield and purity are enhanced by iterative recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substituent positions on the piperidine and pyridazine rings (e.g., methyl group integration at δ 2.3–2.5 ppm for aromatic methyls) .

- High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., calculated [M+H]+ at m/z 339.18) .

- X-ray crystallography : To resolve stereochemical ambiguities in the piperidine-carboxamide conformation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor-binding affinity and in vivo pharmacological efficacy for this compound?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetic properties. Strategies include:

- Metabolic stability assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., methylpyridazine oxidation) .

- Prodrug derivatization : Mask polar groups (e.g., carboxamide) to enhance membrane permeability .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to optimize dosing regimens .

Q. What computational approaches are recommended to predict target interactions and guide structural optimization?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against target receptors (e.g., serotonin or dopamine receptors) and prioritize substituents that enhance binding energy (ΔG ≤ −8 kcal/mol) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD ≤ 2 Å for stable binding) .

- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends .

Q. What strategies optimize the efficiency of coupling reactions during synthesis, particularly for introducing the pyridazine moiety?

- Methodological Answer :

- Catalyst screening : Compare Pd(PPh3)4 vs. PdCl2(dppf) for Suzuki-Miyaura coupling (yield improvements of 15–20% observed with PdCl2(dppf)) .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2 hours at 100°C, maintaining >90% yield .

- Coupling agents : Use HBTU or EDC/HOBt for carboxamide bond formation, with THF as a solvent to minimize side reactions .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Systematic substitution : Replace the 4-methylphenyl group with halogenated (e.g., 4-F, 4-Cl) or electron-donating (e.g., 4-OCH3) analogs to assess receptor selectivity .

- Pyridazine modifications : Introduce bulkier substituents (e.g., 6-ethylpyridazin-3-yl) to evaluate steric effects on target binding .

- Bioisosteric replacement : Substitute the piperidine ring with morpholine or azetidine to modulate conformational flexibility .

Q. What experimental challenges arise in developing selective assays for this compound’s target enzymes, and how can they be addressed?

- Methodological Answer :

- Counter-screening : Test against structurally related enzymes (e.g., monoamine oxidase-A vs. -B) to identify off-target interactions .

- Fluorescence polarization assays : Use labeled substrates (e.g., FITC-conjugated peptides) to measure competitive inhibition with high sensitivity (IC50 ≤ 50 nM) .

- pH optimization : Adjust assay buffers to physiological pH (7.4) to mimic in vivo conditions and reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.